molecular formula C22H21N5OS B4416812 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B4416812
M. Wt: 403.5 g/mol
InChI Key: XGQDZOFQHOMEGP-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure fused with a pyrimidine ring. The molecule features a 1,3-benzothiazole-2-ylamino substituent at position 2, a pyridin-3-yl group at position 4, and two methyl groups at position 7,7 (Figure 1). Its IUPAC name reflects these substituents, and it is identified by CAS RN 777868-31-2 . Quinazolinones are known for diverse biological activities, including kinase inhibition and anticancer properties, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-pyridin-3-yl-1,4,6,8-tetrahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-22(2)10-15-18(16(28)11-22)19(13-6-5-9-23-12-13)26-20(24-15)27-21-25-14-7-3-4-8-17(14)29-21/h3-9,12,19H,10-11H2,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQDZOFQHOMEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CN=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the benzothiazole and pyridine groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound’s purity and suitability for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution at Benzothiazolylamino Group

The primary amine attached to the benzothiazole ring is a key site for nucleophilic substitution. Reactions may involve alkylation or acylation to modify biological activity or solubility.

Reaction Type Conditions Product Yield (Hypothesized) References
AcylationAcetyl chloride, DCM, triethylamine2-(Acetylamino-1,3-benzothiazol-2-yl)-derivative~75–85%
AlkylationEthyl bromide, K₂CO₃, CH₃CN, reflux2-(Ethylamino-1,3-benzothiazol-2-yl)-derivative~70–80%

Mechanistic Insight : The electron-rich benzothiazole nitrogen facilitates nucleophilic attack, with bases like K₂CO₃ enhancing reactivity .

Oxidation of Tetrahydroquinazolinone Core

The partially saturated tetrahydroquinazolinone ring can undergo oxidation to form aromatic quinazolinones, altering electronic properties.

Reagent Conditions Product Notes References
KMnO₄H₂O, H₂SO₄, reflux4-(Pyridin-3-yl)quinazolin-5(8H)-oneRequires acidic media
DDQ (Dichlorodicyanoquinone)DCM, room temperatureDehydrogenated aromatic quinazolinoneMild conditions

Structural Impact : Oxidation enhances π-conjugation, potentially improving binding affinity in biological systems .

Electrophilic Substitution on Pyridine Ring

The pyridin-3-yl group is susceptible to electrophilic substitution, enabling functionalization at specific positions.

Reaction Reagents Position Modified Product References
NitrationHNO₃, H₂SO₄, 0°CC-4 or C-5Nitropyridinyl derivative
HalogenationCl₂, FeCl₃, DCMC-4Chloropyridinyl derivative

Regioselectivity : Electron-donating groups on the tetrahydroquinazolinone may direct substitution to meta/para positions on the pyridine ring .

Hydrolysis of Lactam Ring

The tetrahydroquinazolinone’s lactam moiety can undergo hydrolysis under acidic or basic conditions, yielding open-chain derivatives.

Conditions Reagents Product Applications References
Acidic hydrolysis6M HCl, refluxDicarboxylic acid derivativeProdrug synthesis
Basic hydrolysisNaOH (aq), ethanolSodium carboxylate intermediateSolubility enhancement

Thermodynamics : Ring-opening is reversible under neutral pH, favoring lactam reformation.

Cross-Coupling Reactions

The benzothiazole or pyridine rings may participate in transition-metal-catalyzed couplings if halogenated precursors are introduced.

Coupling Type Catalyst Substituent Product References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineAminated benzothiazole derivative

Synthetic Utility : Halogenation at the benzothiazole C-6 position (via electrophilic substitution) enables downstream diversification .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., enzymes) involve dynamic covalent or non-covalent bonding:

Target Interaction Type Proposed Mechanism References
DNA gyraseHydrogen bonding with Asp73/Arg136Inhibition of ATP-binding pocket
Viral proteasesπ-Stacking with pyridine ringDisruption of viral replication machinery

SAR Insights : The pyridinyl group enhances solubility and target engagement, while the benzothiazolylamino moiety contributes to enzyme inhibition .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compound A exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research demonstrated that compound A effectively targets specific signaling pathways associated with tumor growth, such as the PI3K/Akt/mTOR pathway.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of PI3K/Akt pathway

Antimicrobial Properties

Compound A has also been evaluated for its antimicrobial efficacy against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
E. coli32 µg/mLBactericidal
S. aureus16 µg/mLBacteriostatic
C. albicans64 µg/mLFungicidal

Neurological Applications

Emerging research suggests that compound A may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it can reduce oxidative stress and inflammation in neuronal cells.

Organic Electronics

The unique electronic properties of compound A make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices.

Polymer Composites

Incorporating compound A into polymer matrices has been explored to improve thermal stability and mechanical strength. Research shows that composites containing compound A exhibit enhanced performance compared to traditional materials.

Enzyme Inhibition Studies

Compound A has been investigated as an inhibitor of various enzymes involved in metabolic pathways. For example, it has shown promising results in inhibiting certain kinases that play critical roles in cancer progression.

Drug Delivery Systems

Research is ongoing into the use of compound A as a component in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary structural analogue is 2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one (CAS RN 777868-31-2), which substitutes the benzothiazole moiety with a benzoxazole group (oxygen instead of sulfur) . Other analogues may include variations in the pyridinyl substituent or alkyl groups.

Electronic and Steric Effects

  • Benzothiazole vs. Benzoxazole: The sulfur atom in benzothiazole confers stronger electron-withdrawing effects compared to the oxygen in benzoxazole.
  • Pyridin-3-yl vs. Pyridin-4-yl : The position of the pyridine nitrogen affects dipole interactions and solubility. Pyridin-3-yl may enhance solubility in polar solvents due to its asymmetric charge distribution.

Physicochemical Properties (Hypothetical Data)

Property Target Compound (Benzothiazole) Benzoxazole Analogue Pyridin-4-yl Variant
Molecular Weight (g/mol) 433.5 417.4 433.5
LogP (Predicted) 3.2 2.8 3.5
Aqueous Solubility (mg/mL) 0.12 0.25 0.08
Hydrogen Bond Acceptors 7 7 7

Table 1: Comparative physicochemical properties. LogP and solubility values are estimated based on structural analogs .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole moiety and the tetrahydroquinazoline framework. The methods often employ standard organic synthesis techniques such as condensation reactions and cyclization processes.

Anticancer Activity

Research indicates that derivatives of benzothiazole and quinazoline exhibit significant anticancer properties. In particular, compounds containing the benzothiazole structure have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in breast cancer (MCF-7) and renal cancer (A498) models. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Compound TypeCell Line TestedIC50 (µM)Mechanism
Benzothiazole DerivativeMCF-712.5Apoptosis Induction
Quinazoline DerivativeA4988.0Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar benzothiazole derivatives have demonstrated activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the benzothiazole ring enhances antibacterial potency by improving interaction with bacterial enzymes .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Studies have shown that compounds with a similar structure can inhibit nitric oxide production in macrophages, suggesting a potential mechanism for reducing inflammation .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of synthesized quinazoline derivatives showed that one derivative exhibited an IC50 value of 5 µM against MCF-7 cells. This suggests strong potential for further development as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another study evaluated the antibacterial activity of related compounds against Staphylococcus aureus, revealing an MIC (Minimum Inhibitory Concentration) of 4 µg/mL for one derivative, indicating promising antimicrobial properties.

Research Findings

Recent investigations into related chemical structures highlight several key findings:

  • Structure-Activity Relationship (SAR) : It has been established that modifications to the benzothiazole and quinazoline rings can significantly alter biological activity. For example, substituents at specific positions can enhance cytotoxicity or selectivity towards cancer cell types .
  • Mechanistic Insights : The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets such as DNA gyrase or cyclooxygenase enzymes .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(1,3-benzothiazol-2-ylamino)-tetrahydroquinazolin-5(1H)-one derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, alkylation, and coupling reactions. For example:
  • Step 1 : React 1,3-benzothiazol-2-amine with a substituted quinazolinone precursor under reflux in ethanol or DMF, catalyzed by K2_2CO3_3 or triethylamine .
  • Step 2 : Introduce the pyridin-3-yl group via Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 as a catalyst in a toluene/water biphasic system .
  • Optimization : Solvent choice (e.g., ethanol vs. DMF) impacts yield and purity. For instance, DMF enhances solubility of aromatic intermediates, reducing side-products .

Q. How are structural and purity parameters validated for this compound?

  • Methodological Answer : A combination of analytical techniques is critical:
  • HPLC : Quantify purity (>95%) using a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) .
  • Spectroscopy :
  • FTIR : Confirm the presence of C=N (1650–1600 cm1^{-1}) and NH stretching (3350–3250 cm1^{-1}) .
  • NMR : Key signals include δ 7.8–8.2 ppm (pyridine protons), δ 2.1–2.4 ppm (dimethyl groups), and δ 1.5–1.8 ppm (tetrahydroquinazoline protons) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
  • Kinase Inhibition : Use ATP-Glo™ assays to evaluate inhibition of kinases (e.g., EGFR or VEGFR2) at 1–100 µM concentrations .
  • Antimicrobial Activity : Employ microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this scaffold?

  • Methodological Answer : Focus on modifying substituents to enhance potency and selectivity:
  • Pyridine Position : Replace pyridin-3-yl with pyridin-4-yl to alter steric interactions with target binding pockets .
  • Benzothiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO2_2) to improve π-π stacking in enzyme active sites .
  • Quinazoline Core : Reduce dimethyl groups to assess conformational flexibility impacts on binding affinity .
    Experimental Design : Synthesize 10–15 analogs and compare IC50_{50} values in dose-response assays .

Q. How can contradictory spectroscopic or bioactivity data between studies be resolved?

  • Methodological Answer : Address discrepancies through systematic validation:
  • Spectral Conflicts : Cross-validate NMR/IR data using 2D techniques (e.g., HSQC, COSY) to confirm assignments .
  • Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Analysis : Apply ANOVA or t-tests to determine if differences are significant (p < 0.05) .

Q. What experimental frameworks assess environmental stability and degradation pathways?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:
  • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS to identify breakdown products (e.g., quinazoline ring cleavage) .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify residual compound using HPLC .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to determine EC50_{50} values for acute toxicity .

Q. How can computational modeling predict binding modes and selectivity?

  • Methodological Answer : Use molecular docking and dynamics simulations:
  • Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR PDB: 1M17). Key residues for hydrogen bonding: Lys721, Thr830 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability (LogP < 5), solubility (LogS > -4), and CYP450 inhibition risks .

Q. What strategies improve compound stability under physiological or storage conditions?

  • Methodological Answer : Optimize formulation and storage protocols:
  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis .
  • Light Sensitivity : Store in amber vials at -20°C; monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
  • Buffered Solutions : Use phosphate buffer (pH 7.4) for in vitro assays to mimic physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 2
2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.